molecular formula C10H18N4O2S B5300603 N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide

N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide

カタログ番号 B5300603
分子量: 258.34 g/mol
InChIキー: NWXBYLBDBLKBSB-RKDXNWHRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide, also known as ACY-1215, is a small molecule inhibitor that selectively targets the catalytic domain of histone deacetylase 6 (HDAC6). HDAC6 is a member of the HDAC family of enzymes that play a key role in regulating gene expression and cellular processes such as cell division, differentiation, and apoptosis. ACY-1215 has been shown to have potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.

作用機序

The mechanism of action of N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide involves the inhibition of HDAC6, which leads to the accumulation of acetylated proteins and altered gene expression. HDAC6 is involved in the deacetylation of various proteins such as α-tubulin, HSP90, and cortactin, which play important roles in cellular processes such as cell motility, protein degradation, and stress response. By inhibiting HDAC6, N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide alters the acetylation status of these proteins, leading to changes in cellular processes and ultimately cell death in cancer cells.
Biochemical and Physiological Effects:
N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide has been shown to have various biochemical and physiological effects in preclinical and clinical studies. In cancer cells, N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide induces cell cycle arrest and apoptosis by altering the expression of various genes involved in these processes. It also inhibits the formation of aggresomes and autophagosomes, leading to the accumulation of misfolded proteins and ultimately cell death. In animal models of neurodegenerative disorders, N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide reduces inflammation and oxidative stress by modulating the expression of various cytokines and chemokines. It also improves cognitive function and memory by enhancing synaptic plasticity and neurogenesis. In animal models of inflammatory conditions, N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide reduces inflammation and tissue damage by inhibiting the production of pro-inflammatory cytokines and chemokines.

実験室実験の利点と制限

The advantages of using N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide in lab experiments include its high selectivity for HDAC6, its ability to induce cell death in cancer cells, and its potential therapeutic applications in various diseases. However, there are also limitations to its use, such as its low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited bioavailability in vivo.

将来の方向性

There are several future directions for the research and development of N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Another direction is the development of combination therapies that target multiple pathways involved in cancer and other diseases. Additionally, further studies are needed to elucidate the mechanisms of action of N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide and its effects on other cellular processes beyond HDAC6 inhibition. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide in humans and to determine its potential as a therapeutic agent in various diseases.

合成法

The synthesis of N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide involves a multi-step process that includes the preparation of key intermediates such as 3-aminocyclopentanone and 1-ethyl-1H-pyrazole-4-sulfonamide. The final product is obtained through a coupling reaction between the two intermediates using a palladium catalyst. The yield and purity of the final product can be optimized by adjusting the reaction conditions and purification methods.

科学的研究の応用

N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In cancer research, N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide has been shown to inhibit the growth and survival of various cancer cell lines, including multiple myeloma, lymphoma, and solid tumors. It has also been shown to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy.
In neurodegenerative disorders, N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide has been shown to have neuroprotective effects by reducing inflammation and oxidative stress in animal models of Alzheimer's disease and Huntington's disease. It has also been shown to improve cognitive function and memory in these models.
In inflammatory conditions, N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines in animal models of rheumatoid arthritis and multiple sclerosis. It has also been shown to reduce inflammation and tissue damage in these models.

特性

IUPAC Name

N-[(1R,3R)-3-aminocyclopentyl]-1-ethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2S/c1-2-14-7-10(6-12-14)17(15,16)13-9-4-3-8(11)5-9/h6-9,13H,2-5,11H2,1H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXBYLBDBLKBSB-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NC2CCC(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)S(=O)(=O)N[C@@H]2CC[C@H](C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。